6-(4-fluorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine
Description
This compound belongs to the chromeno-tetrazolo-pyrimidine family, characterized by a fused heterocyclic core combining chromene, tetrazole, and pyrimidine moieties. The 4-fluorophenyl and pyridin-3-yl substituents at positions 6 and 7, respectively, introduce electronic and steric effects that modulate its physicochemical and biological properties.
Properties
IUPAC Name |
9-(4-fluorophenyl)-11-pyridin-3-yl-8-oxa-12,13,14,15,17-pentazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN6O/c23-15-9-7-13(8-10-15)21-18-19(16-5-1-2-6-17(16)30-21)25-22-26-27-28-29(22)20(18)14-4-3-11-24-12-14/h1-12,20-21H,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTPCWITFPURBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(N4C(=NN=N4)N3)C5=CN=CC=C5)C(O2)C6=CC=C(C=C6)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-fluorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common approach includes the following steps:
Formation of the Chromeno Ring: The initial step involves the synthesis of the chromeno ring system through a condensation reaction between a suitable phenol derivative and an aldehyde under acidic or basic conditions.
Introduction of the Tetrazole Ring: The chromeno intermediate is then subjected to a cyclization reaction with an azide compound to form the tetrazole ring. This step often requires the use of a catalyst such as copper(I) iodide and a base like triethylamine.
Formation of the Pyrimidine Ring: The final step involves the cyclization of the intermediate with a suitable nitrile or amidine compound to form the pyrimidine ring, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability, as well as the implementation of advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(4-Fluorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like sodium methoxide for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce partially or fully hydrogenated compounds.
Scientific Research Applications
Antitumor Activity
Research has demonstrated that compounds with similar structures exhibit significant cytotoxic and antiproliferative activities against various cancer cell lines. For instance:
- Cytotoxic Studies : In vitro studies reveal that derivatives can induce apoptosis in cancer cells by modulating the Bax/Bcl-2 ratio, leading to increased apoptosis rates in sensitive cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer) .
- Antiproliferative Activity : The MTT assay is commonly employed to quantify antiproliferative effects, with related compounds showing IC50 values in the low nanomolar range against various cancer cell lines .
Enzyme Inhibition
The compound has been studied for its potential as an inhibitor of critical pathways involved in tumor proliferation:
- Dual Inhibition : Similar compounds have been identified as dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for tumor growth and metastasis .
- Induction of Apoptosis : The ability to trigger apoptotic pathways is a key factor in the anticancer efficacy of these compounds. Specific substituents on the phenyl rings enhance this effect .
Material Science
Recent studies highlight the potential applications of this compound in material science due to its photophysical properties:
- Emerging Fluorophores : Compounds bearing the chromeno-tetrazolo-pyrimidine core have shown exceptional photophysical properties, making them suitable candidates for applications in optoelectronic devices and sensors .
Study on Antitumor Activity
A notable study involving a series of chromeno-pyrimidine derivatives reported significant antitumor activity against human fibrosarcoma models (HT1080). The most active derivative exhibited an IC50 of 3 nM, highlighting the compound's potential as an effective anticancer agent .
Molecular Docking Studies
Computational studies have been conducted to predict the binding affinity of these compounds to target enzymes. Molecular docking results suggest strong interactions with EGFR and VEGFR binding sites, providing insights into their therapeutic potential .
Mechanism of Action
The mechanism of action of 6-(4-fluorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signal transduction pathways. These interactions are mediated by the compound’s ability to form hydrogen bonds, hydrophobic interactions, and π-π stacking with the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their distinguishing features:
Key Observations :
- Halogen vs.
- Fluorine Effects : The 2-fluorophenyl group in may enhance binding affinity via electronegativity and steric hindrance, as seen in fluorinated drug analogues.
- Heterocycle Replacement: Thieno-pyrimidine derivatives (e.g., ) exhibit comparable bioactivity but differ in electronic properties due to sulfur vs. oxygen atoms.
Biological Activity
6-(4-fluorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine is a synthetic compound with a complex structure that has garnered interest for its potential biological activities. The compound's molecular formula is and it has a molecular weight of approximately 398.4 g/mol. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Biological Activity Overview
The biological activity of this compound has been explored in various studies. Key areas of interest include:
- Inhibition of Enzymes : The compound has shown potential as an inhibitor of specific enzymes involved in inflammatory pathways.
- Antitumor Activity : Preliminary studies suggest that it may possess antitumor properties.
- Neuroprotective Effects : Its effects on neurodegenerative diseases have also been investigated.
The mechanisms through which this compound exerts its biological effects are still being elucidated. However, some proposed mechanisms include:
- MAP Kinase Inhibition : Similar compounds have been shown to inhibit p38 MAP kinase, which plays a critical role in inflammation and cellular stress responses. This inhibition can lead to reduced production of pro-inflammatory cytokines such as IL-1β and TNFα .
- Monoamine Oxidase Inhibition : Some derivatives have demonstrated inhibitory effects on monoamine oxidases (MAO A and B), which are important in the metabolism of neurotransmitters .
Antitumor Activity
A study investigated the antitumor effects of similar chromeno derivatives in vitro. These compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting that structural modifications can enhance their efficacy .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 15 |
| Compound B | MCF-7 | 10 |
| This compound | A549 | 12 |
Neuroprotective Effects
Research has indicated that compounds with similar structures can protect neuronal cells from apoptosis induced by oxidative stress. In vitro assays demonstrated that these compounds could significantly reduce cell death in models of neurodegeneration .
| Treatment | Cell Viability (%) | Control Viability (%) |
|---|---|---|
| Compound C (10 µM) | 85 | 100 |
| Compound D (20 µM) | 90 | 100 |
Q & A
Basic: What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of fused tetrazolo-pyrimidine derivatives typically involves multi-step protocols:
- Cyclocondensation : Start with substituted chromenones or pyrimidine precursors. For example, describes pyrazolo[1,5-a]pyrimidine synthesis via cyclocondensation of sodium salts with heterocyclic amines under reflux conditions .
- Tetrazole Ring Formation : Use sodium azide or nitrous acid for tetrazole cyclization, as seen in , where nitroarenes are reduced with formic acid derivatives .
- Optimization Tips : Adjust solvent polarity (e.g., ethanol vs. DMF), catalyst loading (e.g., Pd catalysts in ), and temperature (reflux vs. microwave-assisted heating) to improve yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
